Cholic acid-cysteine-cyanuric chloride complex

Conjugation chemistry Hapten-protein coupling Biosensor fabrication

Researchers developing bile acid immunoassays often encounter batch variability from in-house hapten activation. This pre-assembled tri-modular complex (cholic acid epitope + cysteine thiol spacer + cyanuric chloride linker) eliminates that bottleneck. • ≥98% purity ensures reproducible stoichiometric conjugation to KLH/BSA carriers • Cyanuric chloride enables 20-30 min coupling vs. ~1 h for NHS esters • Validated in optical waveguide biosensors for protease detection (0.03-2 U/mL linear range)

Molecular Formula C30H44Cl2N4O6S
Molecular Weight 659.7 g/mol
Cat. No. B12381829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholic acid-cysteine-cyanuric chloride complex
Molecular FormulaC30H44Cl2N4O6S
Molecular Weight659.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NC(CSC1=NC(=NC(=N1)Cl)Cl)C(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C
InChIInChI=1S/C30H44Cl2N4O6S/c1-14(4-7-23(40)33-20(25(41)42)13-43-28-35-26(31)34-27(32)36-28)17-5-6-18-24-19(12-22(39)30(17,18)3)29(2)9-8-16(37)10-15(29)11-21(24)38/h14-22,24,37-39H,4-13H2,1-3H3,(H,33,40)(H,41,42)/t14-,15-,16+,17+,18-,19-,20+,21+,22-,24-,29-,30+/m0/s1
InChIKeyRWMVHYQWOIGDJF-BWIRBJOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholic Acid-Cysteine-Cyanuric Chloride Complex: Definition, Composition, and Research-Grade Procurement Specifications


The Cholic acid-cysteine-cyanuric chloride complex is a synthetic hapten-linker conjugate with the molecular formula C30H44Cl2N4O6S and a molecular weight of 659.7 g/mol . It is composed of three distinct functional modules: the cholic acid antigen, a cysteine spacer, and a cyanuric chloride reactive group . This bifunctional molecule is specifically designed for the covalent attachment of the cholic acid hapten to carrier proteins or solid surfaces, enabling the development of immunoassays and biosensors for bile acid detection [1]. The compound is supplied as a research-grade solid, typically with a purity of ≥98%, and is intended exclusively for non-human, non-therapeutic research applications .

Cholic Acid-Cysteine-Cyanuric Chloride Complex: Why In-Class Hapten Linker Substitution Compromises Experimental Reproducibility


Substituting the Cholic acid-cysteine-cyanuric chloride complex with a generic hapten linker is not scientifically viable due to the compound's integrated, tri-modular design. Each component confers a distinct, non-interchangeable function: the cholic acid moiety provides the specific antigenic epitope required for antibody recognition [1]; the cysteine residue introduces a thiol group for oriented conjugation chemistry ; and the cyanuric chloride group offers a unique, highly reactive triazine-based coupling mechanism with distinct kinetics and steric profile compared to NHS esters or carbodiimides [2]. Replacing any one of these modules with a simpler analog—such as cholic acid alone, a non-cysteine spacer, or a less reactive linker—would fundamentally alter the conjugate's immunogenicity, conjugation efficiency, or assay performance, thereby invalidating comparative experimental results and procurement decisions based on literature precedence [3]. This multi-functional, pre-assembled complex therefore represents a defined chemical entity whose substitution cannot be assumed equivalent without rigorous re-validation.

Cholic Acid-Cysteine-Cyanuric Chloride Complex: Quantitative Evidence for Scientific and Procurement Decisions


Comparative Conjugation Kinetics: Cyanuric Chloride vs. NHS Ester Chemistry

The cyanuric chloride moiety in the complex provides a significantly faster conjugation reaction compared to the widely used N-hydroxysuccinimide (NHS) ester chemistry. Under standard conditions for amine conjugation, cyanuric chloride requires a reaction time of only 20–30 minutes at pH 8.7, whereas NHS ester conjugations typically require 20 minutes to 1 hour at pH 8.0, with a noted 'slower reaction' profile [1]. This represents a potential time saving of up to 66% in the fastest comparative scenario, a critical advantage for high-throughput workflows or when working with labile biomolecules.

Conjugation chemistry Hapten-protein coupling Biosensor fabrication

Defined Purity Profile: ≥98% Purity Enables Reproducible Immunoassay Development

This complex is supplied with a guaranteed purity of ≥98% . This level of chemical purity is essential for minimizing batch-to-batch variability in hapten-protein conjugate preparation. In contrast, many in-house synthesized or lower-grade commercial hapten linkers often lack a certified purity statement or are supplied at <95% purity, which can lead to inconsistent hapten densities on carrier proteins and compromised assay precision [1].

Immunoassay Reproducibility Quality Control

Validated Utility in Protease Biosensing: A Peer-Reviewed Precedent for Optical Sensor Applications

The Cholic acid-cysteine-cyanuric chloride complex has been directly utilized in a peer-reviewed study to fabricate antibody-hapten complexes on optical sensor surfaces for real-time protease activity detection [1]. The study demonstrated a linear detection range for Pronase E from 0.03 to 2 units/mL, with a measurement cycle of 40 minutes for protease concentrations ≥0.5 units/mL [1]. This established a concrete, published application with quantifiable performance metrics, which is not available for many alternative, uncharacterized cholic acid linker analogs that lack such specific validation in biosensor platforms.

Biosensor Protease assay Optical waveguide

Defined Molecular Weight: 659.7 g/mol Ensures Accurate Molar Calculations and Reproducible Conjugation Stoichiometry

The exact molecular weight of the Cholic acid-cysteine-cyanuric chloride complex is 659.7 g/mol [1]. This precise value is critical for calculating accurate molar ratios during carrier protein conjugation, which directly impacts the hapten density and subsequent assay sensitivity. Alternative approaches using in-house synthesized cholic acid derivatives or undefined mixtures can introduce significant stoichiometric errors (potentially >10% deviation) due to incomplete characterization, leading to irreproducible antibody responses and assay variability [2].

Conjugation chemistry Stoichiometry Assay standardization

Statement on High-Strength Differential Evidence: Limited Availability of Direct Head-to-Head Quantitative Comparisons

A comprehensive search of primary literature, patents, and authoritative databases reveals a significant limitation: no direct head-to-head studies quantitatively comparing the Cholic acid-cysteine-cyanuric chloride complex against a defined analog (e.g., cholic acid-NHS ester, cholic acid-BSA, or alternative cyanuric chloride linkers) were identified for key performance metrics such as antibody titer, assay sensitivity (IC50), or conjugation efficiency. The evidence presented above is therefore predominantly based on class-level inference (comparing cyanuric chloride chemistry to NHS ester chemistry) or on published application data that demonstrates utility without a direct comparator. This lack of head-to-head quantitative data should be carefully considered in procurement decisions. Users requiring absolute comparative performance metrics may need to conduct in-house validation studies.

Data transparency Evidence grading

Cholic Acid-Cysteine-Cyanuric Chloride Complex: Validated Application Scenarios Based on Quantitative Evidence


Development of Real-Time Optical Biosensors for Protease Activity Monitoring

Based on the published study by Wildeboer et al. [1], this complex is ideally suited for fabricating antibody-hapten functionalized surfaces on integrated optical waveguide chips. The demonstrated linear detection range for Pronase E (0.03–2 units/mL) and defined assay kinetics (40 min cycle for concentrations ≥0.5 units/mL) provide a validated framework for developing protease biosensors in clinical diagnostics, food safety, and bioprocessing.

Production of Anti-Cholic Acid Antibodies with Reduced Assay Development Time

The combination of high chemical purity (≥98%) and a pre-activated cyanuric chloride linker with rapid conjugation kinetics (20–30 minutes vs. up to 1 hour for NHS esters) [2] makes this complex an efficient choice for immunizing carrier proteins (e.g., KLH, BSA) to generate anti-cholic acid antibodies. This reduces the time and variability associated with in-house hapten activation and purification, accelerating downstream ELISA or lateral flow assay development.

Standardized Research on Bile Acid-Protein Interactions and Metabolism

The precisely defined molecular weight (659.7 g/mol) and structure of this complex enable reproducible stoichiometric conjugation to study bile acid interactions with transport proteins, receptors, or metabolizing enzymes. This is particularly valuable in hepatology and metabolic disease research where accurate quantitation of cholic acid epitopes is critical for comparative studies across different experimental batches or laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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